6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains a fluorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridazine ring .
Molecular Structure Analysis
The molecular formula of the compound is C19H17FN6O3S, with an average mass of 428.440 Da and a monoisotopic mass of 428.106689 Da .科学的研究の応用
Anti-diabetic Applications
A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds exhibited strong inhibition potential and significant antioxidant and insulinotropic activity, demonstrating their application in diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Cancer Therapeutics
Bradbury et al. (2013) discovered AZD3514, a derivative that acts as an androgen receptor downregulator, intended for the treatment of advanced prostate cancer. This compound was developed to address specific physical property and toxicity issues in the lead compound, demonstrating the role of triazolo[4,3-b]pyridazine derivatives in cancer therapeutics Bradbury et al., 2013.
Molecular Structure and Design
Hamid Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and theoretical calculations of a pyridazine analog, showcasing its significance in medicinal chemistry through structural elucidation and intermolecular interaction analyses. This research highlights the application of triazolo[4,3-b]pyridazine derivatives in the design and development of pharmaceutical compounds Hamid Sallam et al., 2021.
Antimicrobial and Anti-inflammatory Agents
Several studies focus on the antimicrobial and anti-inflammatory potential of triazolo[4,3-b]pyridazine derivatives. For instance, derivatives have been synthesized for their inhibitory effects on eosinophil infiltration and antihistaminic activity, suggesting their application in treating atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
作用機序
特性
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-12-18-19-15-6-7-16(20-23(12)15)21-8-10-22(11-9-21)26(24,25)14-4-2-13(17)3-5-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQEXRJYSCHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。